Pyrimidine, 4-methoxy-2-methylthio-

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Pyrimidine, 4-methoxy-2-methylthio- (CAS 76541-59-8) is a heteroaromatic building block featuring a methoxy group at the C4 position and a methylthio group at the C2 position. With a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol, it serves as a versatile intermediate in medicinal and agrochemical chemistry due to its two distinct leaving group potentials.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 76541-59-8
Cat. No. B12508250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-methoxy-2-methylthio-
CAS76541-59-8
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)SC
InChIInChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
InChIKeyGXCMABRXUXDVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methylthiopyrimidine (76541-59-8): A Dual-Functionalized Heterocyclic Building Block for Selective Synthesis


Pyrimidine, 4-methoxy-2-methylthio- (CAS 76541-59-8) is a heteroaromatic building block featuring a methoxy group at the C4 position and a methylthio group at the C2 position [1]. With a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol, it serves as a versatile intermediate in medicinal and agrochemical chemistry due to its two distinct leaving group potentials [2]. Its structure permits sequential and orthogonal functionalization, which is critical for generating compound libraries around the pyrimidine core .

Why 4-Methoxy-2-methylthiopyrimidine Cannot Be Replaced by Mono-Substituted or Halo-Analogs in Multi-Step Syntheses


Simply substituting 4-methoxy-2-methylthiopyrimidine with a 2-chloro or 4-chloro analog in a synthetic sequence is not equivalent because the methylthio and methoxy groups impart opposing reactivity profiles essential for regioselective transformations. The methylthio group is substantially less reactive toward nucleophilic displacement than a chloro substituent, allowing for the selective functionalization of the methoxy-bearing position first [1]. In cross-coupling reactions, the methylthio group exhibits opposite regioselectivity compared to chloro, which can be exploited or disrupted if the wrong analog is chosen [2]. This dual reactivity is the basis for its use in constructing complex, unsymmetrical pyrimidine derivatives, as detailed in the quantitative evidence below.

Quantified Reactivity and Performance Differentiation for 4-Methoxy-2-methylthiopyrimidine (76541-59-8) Against Key Analogs


Regioselectivity Inversion in Palladium-Catalyzed Cross-Coupling Compared to Dichloro Analog

The regioselectivity of cross-coupling reactions on 2,4-bis(methylthio)pyrimidines is inverted relative to 2,4-dichloropyrimidine analogues, a class-level inference that directly applies to 4-methoxy-2-methylthiopyrimidine where the methylthio group dictates the coupling site [1]. This unusual selectivity allows for a synthetic sequence orthogonal to standard halo-pyrimidine chemistry, preventing unwanted byproduct formation and improving overall yields.

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Reduced Nucleophilic Substitution Rate Enables Sequential Functionalization

A foundational study by Brown and Forster established that alkylthiopyrimidines undergo aminolysis more slowly than their alkoxy analogues, which in turn are much slower than chloropyrimidines [1]. For the target compound, this means the 4-methoxy group can be displaced preferentially by a nucleophile while leaving the 2-methylthio group intact for a later transformation step, a sequential functionalization not possible with the more reactive 4-chloro-2-methylthiopyrimidine analog.

Nucleophilic Substitution Reaction Kinetics Orthogonal Synthesis

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bond Acceptor Count Relative to Chloro Analogs

The methoxy-methylthio substitution pattern imparts distinct physicochemical properties compared to its chloro analogs. 4-Methoxy-2-methylthiopyrimidine has a predicted XLogP3 of 1.4 and 4 hydrogen bond acceptors , while 2-chloro-4-methoxypyrimidine (CAS 22536-63-6) has a lower molecular weight (144.56 g/mol) and contains a chlorine atom as the primary reactive handle, resulting in different solubility and partition coefficients . The methylthio group also provides a stereoelectronic environment that can influence binding modes in biological targets.

Physicochemical Properties Drug Design Lipophilicity

Validated Performance in Succinate Dehydrogenase Inhibitor Scaffolds with Quantitative Antifungal Activity

Using 4-methoxy-2-methylthiopyrimidine as a core scaffold, researchers designed and synthesized a series of N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides (4h–4q) [1]. In vitro bioassay against Sclerotinia sclerotiorum at 50 μg/mL demonstrated that sixteen of these compounds achieved an inhibitory rate exceeding 90%, confirming the scaffold's capability to deliver potent fungicidal agents. Molecular docking revealed that compound 4p formed four hydrogen bonds and one cation-π interaction with the succinate dehydrogenase (SDH) enzyme, validating the scaffold's role in target engagement.

Agrochemical Discovery SDH Inhibitors Fungicidal Activity

Where 4-Methoxy-2-methylthiopyrimidine (76541-59-8) Delivers Decisive Advantage: Application Scenarios for Scientific Procurement


Building Unsymmetrical 2,4-Disubstituted Pyrimidine Libraries via Orthogonal Cross-Coupling

For medicinal chemists requiring controlled, sequential functionalization of the pyrimidine ring, this compound provides an inherent selectivity advantage. The methylthio group directs palladium-catalyzed cross-couplings with a regioselectivity opposite to that of chloro analogs [1], while the methoxy group can be displaced first in nucleophilic substitution reactions due to its higher relative reactivity [2]. This allows the construction of diverse compound libraries where the substitution pattern is precisely controlled at each step.

Lead Optimization of Succinate Dehydrogenase Inhibitors for Fungicide Development

Agrochemical researchers can use this building block to generate 5-carboxamide derivatives that have demonstrated >90% inhibition of S. sclerotiorum at 50 μg/mL [1]. The methoxy and methylthio groups contribute to favorable binding interactions within the SDH active site, including hydrogen bonding and cation-π interactions, making it a validated starting point for second-generation SDHI fungicides with improved potency or resistance profiles.

Synthesis of Kinase Inhibitor Intermediates Requiring Tunable Lipophilicity

The methylthio group elevates the compound's lipophilicity (XLogP3 = 1.4) compared to 2-chloro-4-methoxypyrimidine, which can enhance passive membrane permeability in derived drug candidates [1]. Additionally, the methylthio group can be oxidized to a sulfoxide or sulfone to introduce a polar handle late in the synthesis, offering a flexible strategy for modulating solubility and target engagement in kinase inhibitor programs.

Cobalt-Catalyzed C-SMe Bond Activation for Divergent Syntheses

In synthetic methodology development, the methylthio group of this compound serves as a handle for cobalt-catalyzed C-SMe bond activation, enabling cross-coupling with organozinc reagents or conversion to the corresponding zinc thiolate for subsequent coupling [1]. This divergent reactivity is not accessible with the corresponding chloro or methoxy analogs, making the compound a unique substrate for developing new catalytic transformations.

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